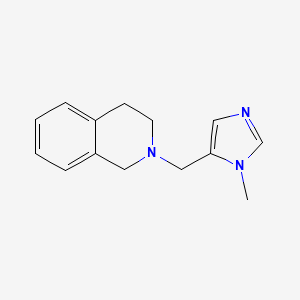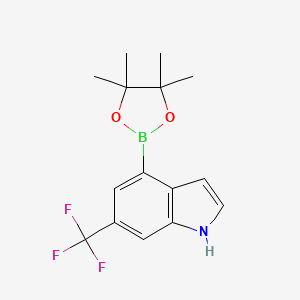
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole” is a boronic ester derivative of an indole molecule. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a trifluoromethyl group at the 6-position of the indole, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 4-position of the indole .Chemical Reactions Analysis
The boronic ester group in this compound could potentially undergo a variety of reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which could be used to couple this compound with a variety of other organic molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the boronic ester group could make this compound susceptible to hydrolysis .Scientific Research Applications
Synthesis and Characterization
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole and related compounds have been extensively studied for their synthesis and characterization. These studies often involve confirming compound structures through various spectroscopic techniques and X-ray diffraction. For instance, the synthesis and characterization of related compounds have been documented, highlighting the use of FT-IR, 1H NMR, 13C NMR, and MS spectroscopies, along with single-crystal X-ray diffraction to confirm molecular structures (Liao, Liu, Wang, & Zhou, 2022). Such research provides foundational knowledge for further exploration of these compounds in various applications.
Fluorescent Probes Development
Indole derivatives, including those related to this compound, have been investigated for their potential as fluorescent probes. A study on the synthesis of a novel near-infrared fluorescence probe of carbazole borate ester incorporating indole demonstrated the innovative use of these compounds in developing sensitive detection tools for scientific and medical applications (You-min, 2014).
Molecular Structure and DFT Studies
Density Functional Theory (DFT) studies play a crucial role in understanding the molecular structure and electronic properties of complex organic compounds. Research involving DFT calculations to compare optimized molecular structures with X-ray diffraction data helps in elucidating the conformational and electronic characteristics of these compounds, which is vital for their potential applications in material science and organic electronics (Wu, Chen, Chen, & Zhou, 2021).
Antimicrobial Activity
The exploration of new antimicrobial agents is a critical area of research, especially with the rising threat of antibiotic resistance. Indole derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antimicrobial properties. Such studies contribute to the discovery of novel compounds that could potentially be developed into new classes of antimicrobial agents (El-Sayed, Abdel Megeid, & Abbas, 2011).
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BF3NO2/c1-13(2)14(3,4)22-16(21-13)11-7-9(15(17,18)19)8-12-10(11)5-6-20-12/h5-8,20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDAPXPYKCPQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=CN3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2830937.png)
![2-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2830939.png)
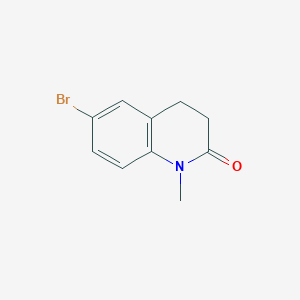

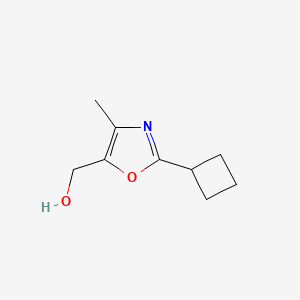

![2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one](/img/structure/B2830948.png)
![Methyl 2-((6-fluorobenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2830950.png)
![N-(2,4-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2830953.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2830956.png)
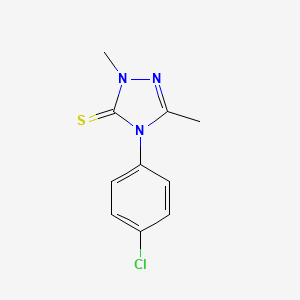
![Methyl (E)-4-[2-(4-methylsulfonylphenoxy)ethylamino]-4-oxobut-2-enoate](/img/structure/B2830958.png)

